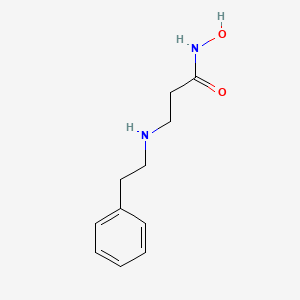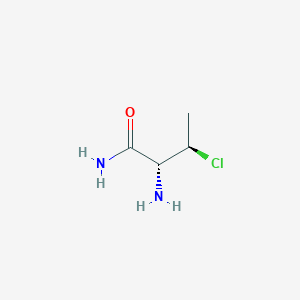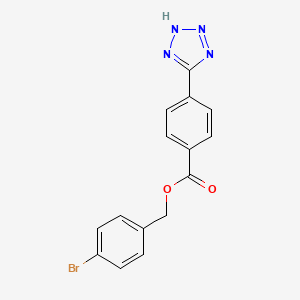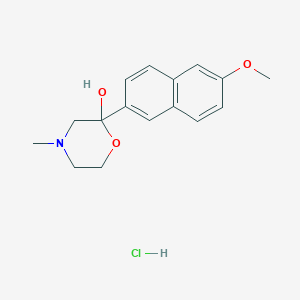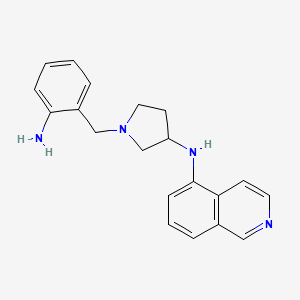![molecular formula C12H21N2O4- B12537443 [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate CAS No. 714288-27-4](/img/structure/B12537443.png)
[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a carbonate group, a dimethylamino group, and a methylprop-2-enoylamino group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate typically involves multiple steps, including the formation of intermediate compounds One common method involves the reaction of dimethylamine with an appropriate alkyl halide to form the dimethylamino groupThe final step involves the formation of the carbonate group through a reaction with a carbonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it a valuable tool for biochemical assays .
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique chemical properties allow it to interact with various biological targets, making it a promising compound for therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance materials .
Wirkmechanismus
The mechanism of action of [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the carbonate group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains a dimethylamino group and is used in similar applications.
N,N-Dimethylethanamine: Another compound with a dimethylamino group, used in organic synthesis.
Uniqueness
What sets [5-(Dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate apart is its combination of functional groups, which provides a unique reactivity profile. This makes it more versatile and effective in various applications compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
714288-27-4 |
|---|---|
Molekularformel |
C12H21N2O4- |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
[5-(dimethylamino)-3-(2-methylprop-2-enoylamino)pentan-2-yl] carbonate |
InChI |
InChI=1S/C12H22N2O4/c1-8(2)11(15)13-10(6-7-14(4)5)9(3)18-12(16)17/h9-10H,1,6-7H2,2-5H3,(H,13,15)(H,16,17)/p-1 |
InChI-Schlüssel |
YUKXEAAFTADOAL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(CCN(C)C)NC(=O)C(=C)C)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)

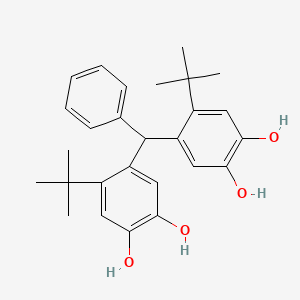
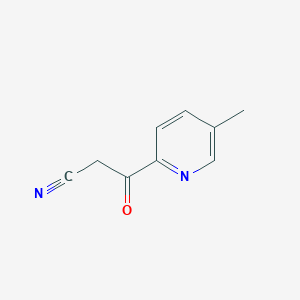
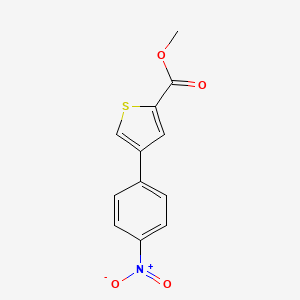
silane](/img/structure/B12537380.png)
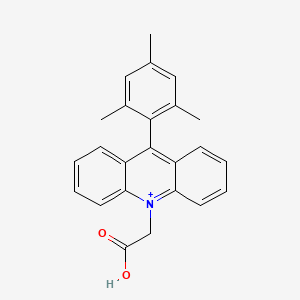
![9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene](/img/structure/B12537394.png)

